An In-depth Technical Guide to N-tert-Butoxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET hcl)
An In-depth Technical Guide to N-tert-Butoxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET hcl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, commonly abbreviated as Boc-eda-ET hcl, is a strategically important bifunctional linker molecule in modern organic and medicinal chemistry. Its unique structural architecture, featuring a sterically hindered tert-butoxycarbonyl (Boc) protecting group on a primary amine and a readily reactive secondary amine, offers exceptional control over synthetic pathways. This guide provides a comprehensive technical overview of Boc-eda-ET hcl, including its detailed chemical structure, physicochemical properties, validated synthesis and deprotection protocols, and key applications in pharmaceutical and polymer sciences. The content herein is curated to provide researchers and drug development professionals with the necessary expertise to effectively utilize this versatile building block in the design and synthesis of complex molecular architectures.
Chemical Structure and Properties
Boc-eda-ET hcl is the hydrochloride salt of tert-butyl N-[2-(ethylamino)ethyl]carbamate. The presence of the Boc group on one of the nitrogen atoms allows for the selective functionalization of the secondary amine, a critical feature for multi-step syntheses.[1][2]
Core Identification
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IUPAC Name: tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride[2]
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Synonyms: N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, N-Boc,N'-ethyl-1,2-ethylenediamine HCl[2]
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CAS Number: 1073659-87-6[2]
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Molecular Formula: C₉H₂₁ClN₂O₂[2]
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Molecular Weight: 224.73 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of Boc-eda-ET hcl is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Melting Point | 139-144 °C | [3] |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The ethyl group should present as a triplet and a quartet. The methylene protons of the ethylenediamine backbone will appear as multiplets.
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¹³C NMR: The spectrum will feature signals for the quaternary and methyl carbons of the Boc group, typically around 80 ppm and 28 ppm, respectively. Signals for the two carbons of the ethyl group and the two carbons of the ethylenediamine backbone will also be present.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine and the carbamate, C=O stretching of the carbamate group (typically around 1680-1700 cm⁻¹), and C-N stretching.
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Mass Spectrometry: The mass spectrum of the free base (tert-butyl N-[2-(ethylamino)ethyl]carbamate) would show a molecular ion peak corresponding to its molecular weight.
Synthesis and Purification
The synthesis of Boc-eda-ET hcl is typically a multi-step process that leverages the principles of selective amine protection. A common and efficient route begins with the mono-Boc protection of a suitable ethylenediamine precursor, followed by N-alkylation and subsequent conversion to the hydrochloride salt.
Synthetic Workflow
Caption: Synthetic pathway for Boc-eda-ET hcl.
Experimental Protocol: Synthesis of Boc-eda-ET hcl
Step 1: Mono-Boc Protection of N-Ethylethylenediamine
The critical first step is the selective protection of one amine group. The differential reactivity of the primary and secondary amines in N-ethylethylenediamine allows for a degree of selectivity.
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Dissolve N-ethylethylenediamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq.) in the same solvent to the cooled solution of the diamine. The slow addition is crucial to minimize di-protection.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, perform an aqueous workup. If a biphasic system was used, separate the layers. If an organic solvent was used, wash the solution with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the mono-Boc protected product, tert-butyl N-[2-(ethylamino)ethyl]carbamate.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified tert-butyl N-[2-(ethylamino)ethyl]carbamate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.
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Cool the solution to 0 °C.
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Slowly add a solution of 4M HCl in 1,4-dioxane (1.0-1.2 eq.).
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A precipitate will form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Boc-eda-ET hcl as a white to off-white solid.
Strategic Applications in Drug Development and Beyond
The unique structure of Boc-eda-ET hcl makes it a valuable intermediate in several areas of chemical synthesis, most notably in drug discovery and polymer chemistry.
Rationale for Use: The Advantage of Controlled Reactivity
In the synthesis of complex molecules with multiple amine functionalities, controlling the sequence of reactions is paramount. Unprotected diamines, such as ethylenediamine, often lead to a mixture of products due to the similar reactivity of their amine groups, necessitating challenging purification steps and resulting in lower overall yields.[4] Boc-eda-ET hcl circumvents this issue by temporarily masking one of the amines. This allows for selective reaction at the unprotected secondary amine, followed by the clean removal of the Boc group under acidic conditions to reveal the primary amine for subsequent, distinct functionalization.[4]
